Bis(4-fluorophenyl)(phenyl)methanol

Description

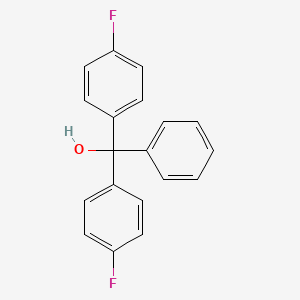

Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJEADIACXJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503263 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-55-5 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative characterized by the presence of two fluorinated phenyl rings and one unsubstituted phenyl ring attached to a central carbinol carbon. This compound, identified by the CAS Number 379-55-5, serves as a crucial building block in synthetic organic and medicinal chemistry.[1][][3] The strategic incorporation of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, and potential applications of Bis(4-fluorophenyl)(phenyl)methanol, offering a technical resource for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of Bis(4-fluorophenyl)(phenyl)methanol are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 379-55-5 | [][3][4] |

| Molecular Formula | C₁₉H₁₄F₂O | [3][5] |

| Molecular Weight | 296.31 g/mol | [1][3][5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 100 °C | [3] |

| Boiling Point (predicted) | 410.6 ± 40.0 °C at 760 mmHg | [3] |

| Density (predicted) | 1.241 ± 0.06 g/cm³ | [3] |

| IUPAC Name | Bis(4-fluorophenyl)(phenyl)methanol | [1][] |

| Synonyms | Bis-(4-Fluoro-phenyl)-phenyl-methanol, 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol | [] |

It is critical to distinguish Bis(4-fluorophenyl)(phenyl)methanol (CAS 379-55-5) from the closely related compound, Bis(4-fluorophenyl)methanol (also known as 4,4'-Difluorobenzhydrol), which has a different CAS number (365-24-2), molecular formula (C₁₃H₁₀F₂O), and properties.[6][7] The latter is a key intermediate for antipsychotic drugs like fluspirilene and pimozide.[6]

Molecular Structure and Spectroscopic Profile

The molecular structure of Bis(4-fluorophenyl)(phenyl)methanol features a central tetrahedral carbon atom bonded to a hydroxyl group and three phenyl rings, two of which are substituted with fluorine at the para position.

Caption: 2D representation of Bis(4-fluorophenyl)(phenyl)methanol.

While a published crystal structure was not identified, the geometry around the central carbon is expected to be tetrahedral. The three aryl groups will adopt a propeller-like conformation to minimize steric hindrance.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of Bis(4-fluorophenyl)(phenyl)methanol.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the unsubstituted and the 4-fluorophenyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbinol carbon, as well as for the carbons of the aromatic rings. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.[8]

-

IR Spectroscopy: The infrared spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions corresponding to C-F stretching and C=C stretching of the aromatic rings are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of triarylmethanols.

Synthesis

A common and effective method for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent to a diaryl ketone.

Caption: General workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.

Detailed Experimental Protocol

The following protocol is adapted from a known synthetic route.[5]

-

Reaction Setup: To a solution of 4,4'-difluorobenzophenone (0.092 mol) in tert-butylmethyl ether (150 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylmagnesium bromide (0.1 mol) dropwise at room temperature with stirring.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold 1.0 M aqueous hydrochloric acid (100 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield the crude product as a pale brown oil.[5]

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if a higher purity is required.

Reactivity and Potential Applications

Triarylmethanols, including Bis(4-fluorophenyl)(phenyl)methanol, are versatile intermediates in organic synthesis. The hydroxyl group can be readily substituted to form a variety of derivatives. The presence of the bis(4-fluorophenyl)methyl moiety is of particular interest in medicinal chemistry.

Applications in Drug Discovery

Derivatives of the bis(4-fluorophenyl)methyl scaffold have shown significant biological activity. Notably, this moiety is a key structural feature in a number of dopamine transporter (DAT) inhibitors. These compounds are being investigated for their therapeutic potential in treating conditions such as psychostimulant use disorders.

The rationale behind incorporating the bis(4-fluorophenyl)methyl group lies in its ability to modulate the physicochemical properties of a molecule. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking sites of oxidative metabolism.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for Bis(4-fluorophenyl)(phenyl)methanol is not widely available, an SDS for the closely related compound Bis(4-fluorophenyl)methanol provides guidance on handling.[7] A downloadable SDS for the title compound is also available from some suppliers.[4]

General Safety Precautions:

-

Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols. Use in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[7]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

In case of skin contact: Rinse skin with water.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth with water. Get medical advice/attention if you feel unwell.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

Bis(4-fluorophenyl)(phenyl)methanol is a valuable chemical entity with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural features, particularly the presence of two fluorophenyl groups, make it a compound of significant interest for the development of new molecules with potential applications in medicinal chemistry, most notably as a scaffold for dopamine transporter inhibitors. This guide provides a foundational understanding of its core properties for researchers and professionals engaged in the design and synthesis of novel chemical entities.

References

-

Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270. PubChem. Retrieved from [Link]

-

Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. (2021, May 1). Angene Chemical. Retrieved from [Link]

-

Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355. PubChem. Retrieved from [Link]

-

Bis(4-fluorophenyl)(4-methoxyphenyl)methanol | C20H16F2O2. PubChem. Retrieved from [Link]

-

BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. ChemBK. Retrieved from [Link]

-

bis(p-Fluorophenyl)phenylmethanol - 13C NMR. SpectraBase. Retrieved from [Link]

Sources

- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]

- 5. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. spectrabase.com [spectrabase.com]

Bis(4-fluorophenyl)(phenyl)methanol molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of Bis(4-fluorophenyl)(phenyl)methanol

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

Bis(4-fluorophenyl)(phenyl)methanol is a triaryl carbinol of significant interest in medicinal chemistry and materials science. Its structure, characterized by a central methanol carbon bonded to two para-fluorinated phenyl rings and one unsubstituted phenyl ring, imparts unique physicochemical properties that are leveraged in the synthesis of high-value compounds. The presence of fluorine atoms is particularly noteworthy, as they modulate lipophilicity, metabolic stability, and binding interactions of derivative molecules. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Bis(4-fluorophenyl)(phenyl)methanol. Furthermore, it delves into its critical role as a synthetic intermediate in the development of pharmaceuticals, offering a scientifically grounded perspective for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Aryl Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's electronic nature, pKa, and susceptibility to metabolic degradation.[4] The bis(4-fluorophenyl)methyl moiety, a core component of several active pharmaceutical ingredients (APIs), is a prime example of a fluorinated scaffold that confers desirable attributes. Bis(4-fluorophenyl)(phenyl)methanol serves as a key precursor to this important structural motif. Understanding its molecular architecture and reactivity is therefore fundamental for chemists engaged in the synthesis of next-generation therapeutics.

Physicochemical and Structural Properties

Bis(4-fluorophenyl)(phenyl)methanol is a white to off-white solid at room temperature. Its core structure is a tertiary alcohol, which influences its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 379-55-5 | [5] |

| Molecular Formula | C₁₉H₁₄F₂O | [5] |

| Molecular Weight | 296.31 g/mol | [5] |

| Melting Point | ~100 °C | |

| Boiling Point | ~410.6 °C (Predicted) | |

| IUPAC Name | bis(4-fluorophenyl)(phenyl)methanol | [] |

Molecular Structure Diagram

Caption: 2D representation of Bis(4-fluorophenyl)(phenyl)methanol.

Synthesis and Purification

The most prevalent and industrially scalable synthesis of Bis(4-fluorophenyl)(phenyl)methanol is achieved through a Grignard reaction. This classic organometallic approach allows for the efficient formation of the tertiary alcohol from readily available starting materials.

Synthesis Workflow

Caption: Grignard reaction workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.[7]

Materials:

-

4,4'-Difluorobenzophenone

-

Phenylmagnesium bromide (solution in THF or ether)

-

Anhydrous tert-butylmethyl ether (or other suitable ether solvent)

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (1.0 eq.) in anhydrous tert-butylmethyl ether.

-

Grignard Addition: Add phenylmagnesium bromide (1.1 eq.) dropwise to the stirring solution at room temperature. An exothermic reaction is expected. Maintain a gentle reflux by controlling the rate of addition.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1.0 M HCl. This step protonates the intermediate magnesium alkoxide and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL for a 20g scale reaction).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often as a pale brown oil.

-

Purification (Optional): For many subsequent reactions, the crude product is of sufficient purity.[7] If higher purity is required, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Expert Insight: The rigorous exclusion of water is paramount in Grignard reactions, as the organomagnesium reagent is highly basic and will be quenched by protic solvents. The use of anhydrous solvents and flame-dried glassware is a critical, non-negotiable step for success.

Spectroscopic and Structural Characterization

A comprehensive structural elucidation of Bis(4-fluorophenyl)(phenyl)methanol relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the three phenyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which is concentration and solvent-dependent, but typically in the range of 2-5 ppm.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon environment.

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| C-OH (Carbinol Carbon) | ~80-90 | The electronegative oxygen atom deshields this carbon, shifting it downfield. |

| C-F (Fluorinated Rings) | ~160-165 (d, ¹JCF ≈ 245 Hz) | The direct attachment of fluorine causes a significant downfield shift and a large one-bond coupling constant. |

| Aromatic CH (Fluorinated Rings) | ~115-130 (d, with ²JCF and ³JCF) | Carbons ortho and meta to the fluorine will show smaller C-F couplings. |

| Aromatic C (ipso, Fluorinated Rings) | ~140-145 (d) | The carbon attached to the carbinol center will be a doublet due to coupling with fluorine. |

| Aromatic CH (Unsubstituted Ring) | ~125-130 | Standard chemical shifts for monosubstituted benzene rings. |

| Aromatic C (ipso, Unsubstituted Ring) | ~145-150 | The quaternary carbon attached to the carbinol center. |

Note: Predicted chemical shifts are based on standard values and may vary with solvent and experimental conditions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3600-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding. |

| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the aromatic rings. |

| ~1600, ~1500 | C=C stretch (aromatic) | Characteristic absorptions for the phenyl rings. |

| ~1250-1150 | C-F stretch | A strong absorption indicative of the carbon-fluorine bond. |

| ~1100-1000 | C-O stretch | Confirms the presence of the tertiary alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 296. Common fragmentation pathways would likely involve the loss of a water molecule (M-18), or cleavage of the phenyl or fluorophenyl groups.[9][10]

Applications in Drug Development

Bis(4-fluorophenyl)(phenyl)methanol is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile and crucial building block for more complex molecules, particularly in the synthesis of antipsychotic drugs.

Precursor to Antipsychotic Agents

This molecule is a key intermediate in the synthesis of diphenylbutylpiperidine antipsychotics, such as Pimozide and Fluspirilene .[11] These drugs are potent dopamine D2 receptor antagonists and are used in the management of schizophrenia and other psychotic disorders.[11][12]

Caption: Role of Bis(4-fluorophenyl)(phenyl)methanol as a precursor in API synthesis.

The Rationale for the Bis(4-fluorophenyl)methyl Moiety:

The bis(4-fluorophenyl)methyl group is a 'privileged' structure in central nervous system (CNS) drug design. Its significance can be attributed to several factors:

-

Lipophilicity: The two phenyl rings provide the necessary lipophilicity for the drug to cross the blood-brain barrier and reach its target receptors in the CNS. The fluorine atoms can further modulate this property.[13]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing fluorine atoms at the para-positions of the phenyl rings blocks sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This leads to a longer half-life and improved bioavailability of the drug.

-

Receptor Binding: The bulky, rigid nature of the diphenylmethyl group provides a specific three-dimensional scaffold that can fit into the binding pocket of the dopamine D2 receptor, contributing to the high affinity and selectivity of these drugs.[12]

Conclusion

Bis(4-fluorophenyl)(phenyl)methanol is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated assembly of features that make it an invaluable tool for medicinal chemists. The tertiary alcohol provides a reactive handle for further synthetic transformations, while the fluorinated phenyl rings offer a proven method to enhance the metabolic stability and receptor-binding properties of derivative drug candidates. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage the unique advantages of fluorinated scaffolds in the pursuit of novel and effective therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link][2]

-

Javed, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5894. [Link][3]

-

Patsnap Synapse. (2024). What is the mechanism of Fluspirilene? [Link][12]

-

Mehta, M., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 709-726. [Link][13]

-

Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link][4]

-

Patsnap Synapse. (2024). What is Fluspirilene used for? [Link][11]

-

PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link][5]

-

ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. [Link]

-

SpectraBase. (n.d.). bis(p-Fluorophenyl)phenylmethanol. [Link][8]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link][9]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is Fluspirilene used for? [synapse.patsnap.com]

- 12. What is the mechanism of Fluspirilene? [synapse.patsnap.com]

- 13. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for producing bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5), a triarylmethanol of significant interest in medicinal chemistry. This molecule serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the long-acting antipsychotic drug fluspirilene.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the Grignard reaction as the primary synthetic route. It details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, it explores the synthesis of key precursors via Friedel-Crafts acylation, providing a holistic view of the manufacturing process from fundamental starting materials.

Introduction and Strategic Importance

Bis(4-fluorophenyl)(phenyl)methanol is a tertiary alcohol characterized by a central carbon atom bonded to two 4-fluorophenyl groups and one phenyl group. Its strategic importance lies in its role as a key precursor for complex molecular architectures. The bis(4-fluorophenyl)methyl moiety is a core structural feature in several diphenylbutylpiperidine antipsychotics, including fluspirilene, which are used in the management of chronic schizophrenia.[1][4] The synthesis of this intermediate is therefore a crucial step in the overall production of these important therapeutic agents. The efficiency, scalability, and purity of the synthetic route to bis(4-fluorophenyl)(phenyl)methanol directly impact the viability of the final drug product.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the central carbinol carbon. This leads to two logical and well-established synthetic strategies rooted in fundamental organometallic and electrophilic aromatic substitution reactions.

-

Pathway A (Grignard/Organolithium Addition): The most direct approach involves the disconnection of a C-C bond between the central carbon and one of the aryl rings. This identifies a carbonyl compound (a benzophenone derivative) as the electrophile and an organometallic species (a Grignard or organolithium reagent) as the nucleophile. This pathway is favored for its high efficiency and convergence.

-

Pathway B (Friedel-Crafts Reaction): While not a direct route to the tertiary alcohol, the Friedel-Crafts reaction is the premier industrial method for synthesizing the diaryl ketone precursors required for Pathway A.[5]

This guide will focus primarily on the Grignard reaction (Pathway A) due to its widespread use and directness, while also detailing the synthesis of the necessary ketone precursor via the Friedel-Crafts reaction.

Primary Synthesis Route: The Grignard Reaction

The Grignard reaction is the cornerstone for synthesizing tertiary alcohols like bis(4-fluorophenyl)(phenyl)methanol.[6] It involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of a ketone or ester.[7][8]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the carbonyl carbon of the benzophenone derivative. This forms a tetrahedral magnesium alkoxide intermediate. The reaction is typically irreversible due to the high basicity of the Grignard reagent.[7] A subsequent aqueous acidic workup is essential to protonate the alkoxide, yielding the final tertiary alcohol, and to dissolve the magnesium salts (e.g., Mg(OH)Cl) formed during the process.[9]

Sources

- 1. Fluspirilene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluspirilene | C29H31F2N3O | CID 3396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Fluspirilene used for? [synapse.patsnap.com]

- 5. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Bis(4-fluorophenyl)(phenyl)methanol IUPAC name

An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(4-fluorophenyl)(phenyl)methanol, a triaryl-substituted carbinol of significant interest in medicinal chemistry and materials science. The document details the compound's formal IUPAC nomenclature, structural features, and key physicochemical properties. A central focus is the detailed, step-by-step protocol for its synthesis via the Grignard reaction, including an explanation of the underlying chemical principles and experimental choices. Furthermore, this guide discusses standard analytical techniques for its characterization and highlights its critical application as a synthetic intermediate in the development of novel therapeutics, particularly atypical dopamine transporter (DAT) inhibitors. This document serves as a vital resource for researchers leveraging this fluorinated building block in drug discovery and advanced material synthesis.

Introduction: Significance of a Fluorinated Triarylmethanol

Bis(4-fluorophenyl)(phenyl)methanol is a specialized organic compound characterized by a central methanol carbon atom bonded to two 4-fluorophenyl groups and one phenyl group. The incorporation of fluorine atoms is a well-established strategy in modern drug design, often employed to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets.

While structurally related to compounds used in the synthesis of antipsychotics and polymers, bis(4-fluorophenyl)(phenyl)methanol has emerged as a key building block in its own right. Its primary value lies in its utility as a precursor for more complex molecular architectures, particularly in the field of neuropharmacology. Recent research has demonstrated its role as a critical intermediate in the synthesis of atypical dopamine transporter (DAT) inhibitors, which are being investigated for their therapeutic potential in treating psychostimulant use disorders[1]. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this important chemical entity.

Nomenclature and Structural Identification

Correctly identifying a chemical compound is fundamental to reproducible science. The nomenclature and standard identifiers for bis(4-fluorophenyl)(phenyl)methanol are well-defined in chemical literature and databases.

-

IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry is bis(4-fluorophenyl)-phenylmethanol [2][].

-

CAS Number : The unique identifier assigned by the Chemical Abstracts Service is 379-55-5 [2][][4][5].

-

Synonyms : The compound is also known by several other names, including Bis-(4-Fluoro-phenyl)-phenyl-methanol and 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol[2][].

The molecule's structure consists of a tetrahedral carbon atom (the carbinol carbon) at its core, which imparts a distinct three-dimensional conformation that is critical for its function as a synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The key properties of bis(4-fluorophenyl)(phenyl)methanol are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 296.31 g/mol | [2][][5] |

| Appearance | Solid (at STP) | Inferred from melting point |

| Melting Point | 100 °C | [][5] |

| Boiling Point | 410.6 ± 40.0 °C at 760 mmHg (Predicted) | [][5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | [2][] |

| InChI Key | HRLJEADIACXJQZ-UHFFFAOYSA-N | [2][] |

Synthesis: The Grignard Reaction Pathway

The most common and efficient synthesis of bis(4-fluorophenyl)(phenyl)methanol is achieved through the nucleophilic addition of a phenyl Grignard reagent to a diaryl ketone precursor. This classic organometallic reaction is reliable and scalable.

Synthesis Workflow Diagram

Caption: Grignard synthesis of bis(4-fluorophenyl)(phenyl)methanol.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods[6].

Materials:

-

4,4'-Difluorobenzophenone

-

Phenylmagnesium bromide (solution in an ether solvent)

-

Anhydrous tert-butylmethyl ether (t-BuOMe)

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (1.0 eq) in anhydrous t-butylmethyl ether (t-BuOMe).

-

Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical. Grignard reagents are potent bases and nucleophiles that react destructively with water and oxygen.

-

-

Grignard Addition: To the stirring solution, add phenylmagnesium bromide (1.1 eq) dropwise via a dropping funnel at room temperature. An exothermic reaction may be observed.

-

Causality: The electron-rich phenyl group of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the difluorobenzophenone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.

-

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Expert Insight: Heating ensures the reaction proceeds to completion, maximizing the yield of the desired product.

-

-

Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1.0 M aqueous HCl.

-

Causality: The acidic workup serves two purposes: it protonates the magnesium alkoxide intermediate to form the final hydroxyl group of the alcohol product, and it neutralizes any unreacted Grignard reagent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.

-

Expert Insight: The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent that removes the final traces of moisture before solvent evaporation. The crude material can be further purified by column chromatography or recrystallization if necessary.

-

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized bis(4-fluorophenyl)(phenyl)methanol, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of aromatic and hydroxyl protons, while ¹³C NMR verifies the carbon skeleton. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₉H₁₄F₂O[2][].

-

Infrared (IR) Spectroscopy: Used to identify functional groups, most notably a broad absorption band characteristic of the O-H stretch of the alcohol group.

Researchers can access existing spectral data for this compound through public databases such as PubChem[2].

Applications in Research and Drug Development

The primary application of bis(4-fluorophenyl)(phenyl)methanol is as a sophisticated building block in organic synthesis. Its pre-installed triaryl-methanol scaffold is particularly valuable in creating drug candidates with complex three-dimensional structures.

Key Application Area: Atypical Dopamine Transporter (DAT) Inhibitors

A significant and high-impact application is in the synthesis of novel atypical dopamine transporter (DAT) inhibitors. These compounds are of high interest as potential pharmacotherapies for psychostimulant addiction[1]. Unlike typical DAT inhibitors (e.g., cocaine), which produce high abuse liability, atypical inhibitors are designed to normalize dopamine levels without causing a euphoric rush. Bis(4-fluorophenyl)(phenyl)methanol serves as a key starting material for synthesizing molecules that have shown improved metabolic stability and retain the desired atypical inhibitor profile in preclinical studies[1].

Safety and Handling

Bis(4-fluorophenyl)(phenyl)methanol is a chemical intended for laboratory use by trained professionals. Standard safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

SDS: Always consult the material's Safety Data Sheet (SDS) for complete hazard, handling, and disposal information before use.

Conclusion

Bis(4-fluorophenyl)(phenyl)methanol, with the definitive IUPAC name bis(4-fluorophenyl)-phenylmethanol, is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis via the robust Grignard pathway is accessible and well-documented. The true value of this molecule is realized in its application as a key intermediate for constructing novel therapeutics, most notably next-generation DAT inhibitors. For researchers in drug development, a thorough understanding of this building block's properties and synthesis is essential for advancing the design of new and effective treatments for complex neurological disorders.

References

-

Title: Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL Source: ChemBK URL: [Link]

-

Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Investigation of Bis(4-fluorophenyl)(phenyl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the compound bis(4-fluorophenyl)(phenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this triarylmethanol derivative.

Introduction: The Significance of Bis(4-fluorophenyl)(phenyl)methanol

Bis(4-fluorophenyl)(phenyl)methanol, with the chemical formula C₁₉H₁₄F₂O, belongs to the class of triarylmethanols. These compounds are not only valuable synthetic intermediates in organic chemistry but also serve as core structural motifs in various pharmacologically active molecules. The presence of two fluorophenyl groups and one phenyl group attached to a central carbinol carbon gives this molecule distinct electronic and steric properties, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will walk through the acquisition and interpretation of its NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the connectivity of atoms, their chemical environment, and even their spatial arrangement. For bis(4-fluorophenyl)(phenyl)methanol, we will examine ¹H, ¹³C, and ¹⁹F NMR data.

Methodologies for NMR Data Acquisition

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity bis(4-fluorophenyl)(phenyl)methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution, which is essential for acquiring high-resolution spectra.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

For ¹⁹F NMR, a direct observation experiment is performed. The wide chemical shift range of ¹⁹F necessitates a larger spectral width compared to ¹H NMR.

-

Causality in Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex aromatic regions in the ¹H and ¹³C NMR spectra of triarylmethanols. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets.

Interpretation of NMR Spectral Data

The following tables summarize the expected and observed NMR spectral data for bis(4-fluorophenyl)(phenyl)methanol.

Table 1: ¹H NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 13H | Aromatic Protons (C₆H₅ and C₆H₄F) |

| ~2.50 | Singlet | 1H | Hydroxyl Proton (-OH) |

Note: The exact chemical shifts of the aromatic protons will be complex due to overlapping signals and second-order coupling effects. The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

Table 2: ¹³C NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d, ¹JCF ≈ 245 Hz) | C-F of Fluorophenyl Rings |

| ~140-145 | Quaternary Carbons (ipso-carbons of phenyl rings) |

| ~127-130 | Aromatic CH Carbons |

| ~114-116 (d, ²JCF ≈ 21 Hz) | Aromatic CH Carbons ortho to Fluorine |

| ~82 | Carbinol Carbon (-C-OH) |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond coupling with ¹⁹F. The carbons ortho to the fluorine will also show coupling, but with a smaller coupling constant.

Table 3: ¹⁹F NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -115 | Multiplet | Fluorine on Phenyl Rings |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The multiplicity will depend on the coupling to the ortho and meta protons.

Workflow for NMR Spectral Analysis:

Caption: Workflow for NMR data acquisition and interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect the presence of specific bonds.

Methodology for IR Data Acquisition

Protocol for FTIR-ATR Data Acquisition:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid bis(4-fluorophenyl)(phenyl)methanol directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Causality in Experimental Choices: The ATR technique is chosen for its simplicity and the minimal sample preparation required for solid samples. A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

Interpretation of IR Spectral Data

Table 4: Key IR Absorptions for Bis(4-fluorophenyl)(phenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad | O-H stretch (from the hydroxyl group) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1500, 1450 | Strong to Medium | Aromatic C=C ring stretches |

| ~1220 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-O stretch (of the tertiary alcohol) |

The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding. The strong C-F stretching absorption is a clear indicator of the fluorophenyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Methodology for MS Data Acquisition

Protocol for Electron Ionization (EI) MS Data Acquisition:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Causality in Experimental Choices: Electron ionization is a common and robust ionization technique for relatively volatile and thermally stable organic molecules. The 70 eV energy is standardized to ensure that fragmentation patterns are reproducible and can be compared with library spectra.

Interpretation of Mass Spectral Data

The molecular weight of bis(4-fluorophenyl)(phenyl)methanol is 296.31 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 296.

Predicted Fragmentation Pathway:

The molecular ion is expected to be unstable and undergo fragmentation. Key predicted fragmentation pathways include:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z 295.

-

Loss of a hydroxyl radical: [M-OH]⁺ at m/z 279.

-

Loss of a phenyl group: [M-C₆H₅]⁺ leading to the bis(4-fluorophenyl)methyl cation at m/z 219.

-

Loss of a fluorophenyl group: [M-C₆H₄F]⁺ leading to the (4-fluorophenyl)(phenyl)methyl cation at m/z 201.

-

Formation of the tropylium ion: A common rearrangement in aromatic compounds can lead to a peak at m/z 91.

-

Formation of the fluorotropylium ion: A peak at m/z 109.

Diagram of a Key Fragmentation Pathway:

Caption: A major fragmentation pathway for bis(4-fluorophenyl)(phenyl)methanol.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of bis(4-fluorophenyl)(phenyl)methanol. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and fluorophenyl moieties. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This guide has outlined the theoretical basis, practical methodologies, and interpretative logic essential for the confident spectroscopic characterization of this important triarylmethanol derivative.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Supporting Information for: Zhu, N., Su, M., Wan, W. M., Li, Y., & Bao, H. (2020). Visible-Light-Induced Reductive Coupling of Aldehydes and Ketones with Hydrazines. Organic Letters, 22(3), 991-996. [Link] - Note: While the primary article focuses on a different reaction, the supporting information contains the relevant NMR spectra used for this guide.

An In-Depth Technical Guide to the Solubility Profile of Bis(4-fluorophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility profile of bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol derivative of interest in pharmaceutical research. Recognizing the frequent absence of extensive public data for specific compounds, this document is structured as a detailed experimental road map. It is designed to empower researchers to generate a robust and reliable solubility profile, from initial physicochemical estimations to full aqueous and organic solubility determinations. The protocols herein are grounded in established pharmacopeial methods and incorporate principles of analytical method validation in line with ICH guidelines, ensuring the integrity and reproducibility of the generated data. This guide emphasizes not just the 'how' but the 'why' behind methodological choices, fostering a deeper understanding of the principles of solubility science.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its dissolution rate, absorption, and ultimately, its bioavailability.[1] A comprehensive understanding of a compound's solubility in various media is therefore paramount during the early stages of drug discovery and development. Bis(4-fluorophenyl)(phenyl)methanol, with its triarylmethanol scaffold, is anticipated to exhibit low aqueous solubility due to its significant hydrophobic character. This guide outlines a systematic approach to fully characterize its solubility profile.

Foundational Physicochemical Characterization

A thorough understanding of the intrinsic properties of bis(4-fluorophenyl)(phenyl)methanol is the logical first step in designing a solubility study.

Key Physicochemical Properties

A summary of the known and predicted properties of bis(4-fluorophenyl)(phenyl)methanol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄F₂O | [2] |

| Molar Mass | 296.31 g/mol | [2][3] |

| Melting Point | 100 °C | [3] |

| Boiling Point (Predicted) | 410.6 ± 40.0 °C | [3] |

| Calculated logP | 3.9 | [2] |

| Predicted pKa (acidic) | ~13-15 | Estimated based on similar structures and computational models[4][5] |

The high calculated logP value suggests poor aqueous solubility, a key consideration for the experimental design. The hydroxyl group introduces a potential for ionization, making the determination of its pKa crucial for understanding pH-dependent solubility.

Preliminary pKa Estimation: A Computational Approach

The acidity of the tertiary alcohol in bis(4-fluorophenyl)(phenyl)methanol is expected to be very weak. An experimental determination of such a high pKa can be challenging. Therefore, a computational estimation is a valuable starting point. Various Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can provide a predicted pKa value.[6][7] The introduction of electron-withdrawing fluorine atoms on the phenyl rings is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted analogue.[8] This predicted pKa will inform the pH range to be investigated in the aqueous solubility studies.

Caption: Workflow for the computational estimation of pKa.

Thermodynamic Solubility Determination: The Gold Standard

For drug development, understanding the true equilibrium or thermodynamic solubility is crucial, as it represents the most stable state of the system.[9][10] This is distinct from kinetic solubility, which can often be an overestimation due to the formation of metastable supersaturated solutions.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Experimental Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Caption: Generalized workflow of the shake-flask method.

Protocol for Solubility in Organic Solvents

Objective: To determine the thermodynamic solubility of bis(4-fluorophenyl)(phenyl)methanol in a range of pharmaceutically relevant organic solvents.

Materials:

-

Bis(4-fluorophenyl)(phenyl)methanol (purity >99%)

-

HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), and others as required.[14]

-

Glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of bis(4-fluorophenyl)(phenyl)methanol to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate for a predetermined period (e.g., 48-72 hours). A time-to-equilibrium study should be performed initially to confirm this duration is sufficient.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the validated range of the analytical method.

-

Analyze the diluted filtrate using a validated analytical method (see Section 5) to determine the concentration of the dissolved compound.

-

Repeat the experiment in triplicate for each solvent.

Protocol for pH-Dependent Aqueous Solubility

Objective: To determine the thermodynamic solubility of bis(4-fluorophenyl)(phenyl)methanol as a function of pH.

Materials:

-

Same as in 3.2, with the addition of:

-

Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher pH values informed by the predicted pKa). Buffers should have sufficient capacity and be prepared with controlled ionic strength.

Procedure:

-

Follow the same procedure as for organic solvents (Section 3.2), replacing the organic solvent with the appropriate aqueous buffer in each vial.

-

After analysis of the supernatant, measure and record the final pH of each solution to ensure it has not significantly changed during the experiment.

-

Plot the determined solubility as a function of the final measured pH.

pKa Determination: An Experimental Approach

Given the predicted high pKa, potentiometric titration in a mixed solvent system followed by extrapolation to aqueous conditions is a suitable method.[15]

Protocol for Potentiometric Titration

Objective: To experimentally determine the pKa of the hydroxyl group of bis(4-fluorophenyl)(phenyl)methanol.

Materials:

-

Bis(4-fluorophenyl)(phenyl)methanol

-

Co-solvent (e.g., methanol/water mixtures)

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

-

Potentiometer with a calibrated pH electrode

-

Temperature-controlled titration vessel

Procedure:

-

Dissolve a precisely weighed amount of the compound in a series of co-solvent mixtures (e.g., 20%, 40%, 60% methanol in water).

-

Titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the half-equivalence point for each co-solvent mixture, which corresponds to the apparent pKa (psKa) in that medium.

-

Extrapolate the psKa values to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky plot is a common extrapolation method.[15]

Analytical Method Development and Validation

A validated analytical method is essential for the accurate quantification of the dissolved compound in the solubility studies. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are viable options.

UV-Vis Spectrophotometry

Principle: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance of light at a specific wavelength, following the Beer-Lambert law.[16]

Method Development & Validation:

-

Wavelength Selection: Scan a solution of known concentration across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Linearity: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to establish the linear range and generate a calibration curve.

-

Accuracy and Precision: Analyze samples of known concentration to determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method.

-

Specificity: Assess the potential for interference from components of the buffer or co-solvents.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. It offers high specificity and sensitivity.

Method Development & Validation:

-

Column and Mobile Phase Selection: For a non-polar compound like bis(4-fluorophenyl)(phenyl)methanol, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and/or methanol and water is a good starting point.

-

Detector Selection: A UV detector is suitable due to the aromatic rings in the structure.

-

Validation: The method must be validated according to ICH guidelines (Q2(R2)) for parameters including specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]

Caption: Key parameters for analytical method validation.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely to allow for straightforward interpretation.

Tabulated Solubility Data

The solubility in various organic solvents should be summarized in a table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

pH-Solubility Profile

The aqueous solubility data should be presented as a plot of log(Solubility) versus pH. This profile is critical for predicting the behavior of the compound in the gastrointestinal tract and for formulation development.[20]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the complete solubility profile of bis(4-fluorophenyl)(phenyl)methanol. By following the detailed protocols for physicochemical characterization, thermodynamic solubility determination in organic and aqueous media, experimental pKa measurement, and analytical method validation, researchers can generate high-quality, reliable data. This information is indispensable for informed decision-making in the drug discovery and development process, enabling the rational design of formulations and predicting the in vivo performance of this promising compound.

References

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Available at: [Link]

-

Chemistry For Everyone. (2024). What Affects Solubility Of Organic Compounds? YouTube. Available at: [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

- Avdeef, A. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta.

-

Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

- Hou, T., & Wang, J. (2006). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors.

-

Scribd. (n.d.). ICH Guidelines for Analytical Validation. Available at: [Link]

-

LabOnline. (2021). Solubility factors when choosing a solvent. Available at: [Link]

- S-Y. Park, et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ.

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review.

-

Graphviz. (n.d.). Graphviz. Available at: [Link]

-

Solubility of Things. (n.d.). UV-VIS spectroscopy: Significance and symbolism. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Available at: [Link]

-

Stack Abuse. (2017). A Quick Introduction to Graphviz. Available at: [Link]

-

ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Available at: [Link]

-

Graphviz. (n.d.). Graphviz - Graph Visualization Software. Available at: [Link]

-

ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Available at: [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]

-

PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Available at: [Link]

-

Stack Overflow. (2023). Graphviz - optimising a graph representing AWS Personalize model training pipeline. Available at: [Link]

-

RSC Publishing. (n.d.). The effect of fluorine substitution in alcohol–amine complexes. Available at: [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

GitHub. (n.d.). xcyan/graphviz: Graph Visualization Tools. Available at: [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available at: [Link]

-

International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

-

NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]

-

Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Available at: [Link]

-

Semantic Scholar. (n.d.). [PDF] The effect of fluorine substitution in alcohol-amine complexes. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ovid.com [ovid.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 14. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 15. caymanchem.com [caymanchem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. database.ich.org [database.ich.org]

- 19. ijrrjournal.com [ijrrjournal.com]

- 20. crcom.se [crcom.se]

Bis(4-fluorophenyl)(phenyl)methanol physical and chemical properties

An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5). Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this fluorinated triarylmethanol. Detailed experimental protocols, safety considerations, and in-depth data analysis are presented to support laboratory and research applications. The strategic incorporation of fluorine atoms significantly influences molecular properties, making this compound a subject of interest for creating novel chemical entities with tailored biological and material characteristics.

Introduction and Strategic Importance

Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative characterized by the presence of two fluorine atoms on separate phenyl rings. Its chemical structure, a central carbinol carbon bonded to two 4-fluorophenyl groups and one phenyl group, makes it a valuable intermediate in organic synthesis. The presence of fluorine is of particular significance in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]

In drug discovery, the strategic placement of fluorine can block metabolic pathways, enhance membrane permeability, and modulate the pKa of nearby functional groups, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][4] Triarylmethanols, as a class, are precursors to a wide array of compounds, including dyes, molecular probes, and pharmacologically active molecules. This guide serves as a foundational resource for leveraging the unique properties of Bis(4-fluorophenyl)(phenyl)methanol in advanced scientific applications.

Key Identifiers:

-

IUPAC Name: bis(4-fluorophenyl)-phenylmethanol[][6]

-

Synonyms: Bis-(4-Fluoro-phenyl)-phenyl-methanol, 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol[]

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical compound is fundamental to its application. The properties of Bis(4-fluorophenyl)(phenyl)methanol are summarized below.

Physical and Chemical Properties

A compilation of the core physical and chemical data for Bis(4-fluorophenyl)(phenyl)methanol is presented in Table 1. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

Table 1: Physicochemical Properties of Bis(4-fluorophenyl)(phenyl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄F₂O | [7][9][10] |

| Molecular Weight | 296.31 g/mol | [6][7][9] |

| Appearance | Pale brown oil (crude) | [10] |

| Melting Point | 100 °C | [7] |

| Boiling Point | 410.6 ± 40.0 °C (Predicted) | [7] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | Typically ≥97% | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

-

¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule.

-

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms. Data is available in public databases such as SpectraBase.[11]

-

IR Spectroscopy: Infrared spectroscopy helps identify functional groups. The spectrum would be expected to show a characteristic broad peak for the O-H stretch of the alcohol group and peaks corresponding to C-F and C-H aromatic stretches.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The monoisotopic mass is calculated as 296.10127139 Da.[6]

Public chemical databases like PubChem offer access to spectral information for this compound.[6]

Synthesis and Reactivity

Synthetic Pathway: The Grignard Reaction

The most common and reliable method for synthesizing triarylmethanols like Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction.[12][13][14] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[12]

The synthesis proceeds via the reaction of phenylmagnesium bromide with 4,4'-difluorobenzophenone.[10] The phenyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone derivative. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[10][12]

Reactivity Profile

The reactivity of Bis(4-fluorophenyl)(phenyl)methanol is dominated by the hydroxyl group and the aromatic rings.

-

Alcohol Reactivity: The tertiary alcohol can undergo reactions typical of its class, such as esterification or conversion to an alkyl halide.

-

Aromatic Ring Reactivity: The phenyl rings can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating.

Experimental Protocol: Grignard Synthesis

This section provides a detailed, self-validating protocol for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol, adapted from established procedures for triarylmethanol synthesis.[10][12][14]

Causality and Trustworthiness: The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[15] Water is acidic enough to protonate and destroy the Grignard reagent, which is a strong base. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

-

4,4'-Difluorobenzophenone (0.092 mol)

-

Phenylmagnesium bromide (1.0 M solution in THF or ether, 0.1 mol)

-

Anhydrous diethyl ether or tert-butyl methyl ether (t-BME)[10]

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-